molecular formula C12H18N2O4 B12042520 N-BOC-cis-4-Cyanomethyl-L-proline

N-BOC-cis-4-Cyanomethyl-L-proline

Cat. No.: B12042520
M. Wt: 254.28 g/mol
InChI Key: ZOQSRCNKWLMRMW-IUCAKERBSA-N
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Description

N-BOC-cis-4-Cyanomethyl-L-proline is a chemical compound with the empirical formula C12H18N2O4 and a molecular weight of 254.28 g/mol . It is a derivative of proline, an amino acid, and features a cyanomethyl group and a tert-butoxycarbonyl (BOC) protecting group. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-cis-4-Cyanomethyl-L-proline typically involves the protection of the amino group of proline with a BOC group, followed by the introduction of a cyanomethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-BOC-cis-4-Cyanomethyl-L-proline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-BOC-cis-4-Cyanomethyl-L-proline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-BOC-cis-4-Cyanomethyl-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyanomethyl group can also undergo transformations that contribute to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    N-BOC-cis-4-Hydroxy-L-proline: Similar in structure but with a hydroxy group instead of a cyanomethyl group.

    N-BOC-cis-4-Fluoro-L-proline: Features a fluorine atom in place of the cyanomethyl group.

    N-BOC-cis-4-Azido-L-proline: Contains an azido group instead of the cyanomethyl group.

Uniqueness

N-BOC-cis-4-Cyanomethyl-L-proline is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various research applications, particularly in the synthesis of novel molecules and the study of biochemical pathways .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

(2S,4R)-4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4,6-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1

InChI Key

ZOQSRCNKWLMRMW-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#N

Origin of Product

United States

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